molecular formula C9H13NO3 B2354096 (3Ar,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxylic acid CAS No. 2187426-38-4

(3Ar,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxylic acid

Cat. No.: B2354096
CAS No.: 2187426-38-4
M. Wt: 183.207
InChI Key: RLMDDKLJTIBXGL-IMTBSYHQSA-N
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Description

(3Ar,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxylic acid is a useful research compound. Its molecular formula is C9H13NO3 and its molecular weight is 183.207. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Structure Exploration : Research by Nadirova et al. (2019) focused on the synthesis of esterification products related to this compound, revealing insights into the structural characteristics and formation processes of these compounds (Nadirova et al., 2019).

  • Antibacterial and Antifungal Activities : A study by Raju et al. (2015) synthesized indole-2-carboxylic acid derivatives, demonstrating significant antibacterial and moderate antifungal activities, suggesting potential for therapeutic applications (Raju et al., 2015).

  • Preparation for Peptide Synthesis : Sayago et al. (2007) described the preparation of an analogue of this compound, highlighting its utility in peptide synthesis and its enantiomerically pure form, achieved through effective synthetic and chromatographic techniques (Sayago et al., 2007).

  • Antioxidant Potentials : Naik et al. (2012) reported on novel indole-2-carboxylic acid analogues, identifying compounds with high antioxidant activity, which is crucial for various biomedical applications (Naik et al., 2012).

  • Biotechnological Applications : Aurich et al. (2012) discussed the biotechnological preparation of related oxo- and hydroxycarboxylic acids, emphasizing their role as new building blocks in organic synthesis and highlighting the green chemistry aspects of their production (Aurich et al., 2012).

  • Anticancer Potential : Kryshchyshyn-Dylevych et al. (2021) synthesized indole-azolidinone hybrids and evaluated their anticancer activity, discovering compounds with significant cytotoxic action towards various cancer cells, indicating potential for cancer therapy (Kryshchyshyn-Dylevych et al., 2021).

  • Amidation of Carboxylic Acids : Kang et al. (2008) explored the use of related compounds in the amidation of carboxylic acids, demonstrating the efficiency of these compounds as coupling agents for producing amides (Kang et al., 2008).

  • Synthesis of Hydroxyindole Carboxylic Acids : Marchelli et al. (1969) developed a synthesis method for hydroxyindole-3-carboxylic acids, contributing to the understanding of these compounds' metabolic pathways in biology and medicine (Marchelli et al., 1969).

Properties

IUPAC Name

(3aR,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c11-7-5-9(8(12)13)4-2-1-3-6(9)10-7/h6H,1-5H2,(H,10,11)(H,12,13)/t6-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMDDKLJTIBXGL-IMTBSYHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC(=O)NC2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@]2(CC(=O)N[C@H]2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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